BenchChemオンラインストアへようこそ!

7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Lipophilicity Drug-likeness SAR

7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 865546-58-3, molecular formula C₁₉H₁₅N₃O, molecular weight 301.34 g/mol) is a fully substituted 7H-pyrrolo[2,3-d]pyrimidin-4-ol derivative bearing a 3-methylphenyl (m-tolyl) group at N7 and a phenyl ring at C5. The pyrrolo[2,3-d]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, providing an ATP-competitive hinge-binding motif that has been exploited across multiple therapeutic programs.

Molecular Formula C19H15N3O
Molecular Weight 301.3 g/mol
CAS No. 865546-58-3
Cat. No. B1460689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS865546-58-3
Molecular FormulaC19H15N3O
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4
InChIInChI=1S/C19H15N3O/c1-13-6-5-9-15(10-13)22-11-16(14-7-3-2-4-8-14)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)
InChIKeySORNXJQRQVXGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 865546-58-3): Core Identity and Scaffold Classification for Sourcing Decisions


7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 865546-58-3, molecular formula C₁₉H₁₅N₃O, molecular weight 301.34 g/mol) is a fully substituted 7H-pyrrolo[2,3-d]pyrimidin-4-ol derivative bearing a 3-methylphenyl (m-tolyl) group at N7 and a phenyl ring at C5 [1]. The pyrrolo[2,3-d]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, providing an ATP-competitive hinge-binding motif that has been exploited across multiple therapeutic programs . This specific substitution pattern—meta-methyl on the N7-aryl ring combined with an unsubstituted C5-phenyl—defines a distinct chemical space within the broader 5,7-diaryl-pyrrolo[2,3-d]pyrimidin-4-ol series, positioning it as a strategic building block or tool compound for structure-activity relationship (SAR) exploration rather than a generic screening hit.

Why 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Cannot Be Readily Replaced by In-Class Analogs: Evidence of Substitution-Dependent Differentiation


Within the 5,7-diaryl-7H-pyrrolo[2,3-d]pyrimidin-4-ol series, even minor positional isomerism or substituent changes on the N7-aryl ring can produce substantial shifts in target engagement, cellular potency, and physicochemical profile. The 3-methylphenyl substituent on the target compound occupies a specific steric and electronic niche that distinguishes it from the 4-methylphenyl (para-tolyl), 3-chlorophenyl, 4-methoxyphenyl, and 3-trifluoromethylphenyl analogs . The meta-methyl orientation influences both the dihedral angle between the N7-aryl ring and the pyrrolopyrimidine core—thereby modulating ATP-pocket shape complementarity—and the compound's overall lipophilicity (calculated LogP = 4.52), which directly impacts membrane permeability, metabolic stability, and off-target promiscuity [1]. Generic interchange among these analogs without experimental validation risks invalidating SAR hypotheses, altering selectivity profiles, or introducing unforeseen pharmacokinetic liabilities. The quantitative evidence below establishes the specific differentiation dimensions that justify deliberate selection of the 3-methylphenyl variant over its closest structural neighbors.

Quantitative Differentiation Evidence for 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Versus Closest Analogs


Lipophilicity-Driven Differentiation: LogP and LogD Comparison Across N7-Aryl Substituents

The target compound exhibits a calculated LogP of 4.52 and LogD (pH 7.4) of 4.52, placing it in an intermediate lipophilicity range within the 5,7-diaryl-pyrrolo[2,3-d]pyrimidin-4-ol series [1]. By comparison, the 7-(3-trifluoromethylphenyl) analog (CAS 865546-64-1, C₁₉H₁₂F₃N₃O, MW 355.31) incorporates three fluorine atoms that increase lipophilicity and metabolic stability but also elevate logP, potentially exceeding optimal drug-like space and increasing hERG or phospholipidosis risk . Conversely, the 7-(4-methoxyphenyl) analog introduces a polar methoxy group that reduces logP but adds hydrogen-bond acceptor capacity, altering permeability and solubility in the opposite direction [2]. The 3-methylphenyl substituent thus occupies a 'Goldilocks' zone of moderate, balanced lipophilicity that neither under- nor over-shoots the Lipinski-compliant logP range (≤5), making it a preferred starting point for oral bioavailability optimization programs where extreme logP values are undesirable.

Lipophilicity Drug-likeness SAR

Conformational Restriction and Rotatable Bond Count Differentiation from Flexible Analogs

The target compound possesses only 2 rotatable bonds (the C–N bond connecting the N7-aryl ring to the pyrrolopyrimidine core, and the C–C bond connecting the C5-phenyl ring), as documented in Chembase structural data [1]. This degree of conformational restriction is lower than or equal to that of analogs bearing additional rotatable substituents: the 7-(4-methoxyphenyl) analog adds a methoxy C–O rotatable bond (total: 3), and the 7-(3-trifluoromethylphenyl) analog retains 2 rotatable bonds but with a bulkier CF₃ group that reduces the rotational freedom of the aryl ring itself [2]. According to the rotatable bond count guidelines established by Veber et al., compounds with ≤10 rotatable bonds demonstrate superior oral bioavailability; however, within the narrow range of 2–3 rotatable bonds, each additional bond can measurably increase entropic penalty upon target binding (estimated at ~0.5–1.0 kcal/mol per frozen bond) and reduce passive permeability [3]. The target compound's minimal rotatable bond count therefore favors higher ligand efficiency and binding enthalpy relative to more flexible analogs.

Conformational analysis Rotatable bonds Ligand efficiency

Hydrogen-Bond Donor/Acceptor Architecture and Its Impact on Kinase Hinge-Region Complementarity

The target compound displays a hydrogen-bond donor count of 1 (the 4-OH group) and an acceptor count of 3 (the hydroxyl oxygen, and the N1 and N3 pyrimidine nitrogens), as documented in Chembase [1]. This 1-donor/3-acceptor arrangement forms the canonical pyrrolo[2,3-d]pyrimidine hinge-binding motif that engages the kinase hinge region through a bidentate donor-acceptor-donor interaction with the backbone NH and carbonyl of the hinge residue (e.g., Met or Cys). The 4-OH tautomer (present under physiological conditions) can also exist as the 4-oxo (lactam) form, with the equilibrium influenced by the electronic character of the N7-aryl substituent . The 3-methylphenyl group, being a weak electron-donating substituent (Hammett σ_meta = -0.07), stabilizes the hydroxyl tautomer to a different extent than the electron-withdrawing 3-CF₃ (σ_meta = +0.43) or the strongly electron-donating 4-OCH₃ (σ_para = -0.27) substituents, subtly tuning the hydrogen-bond strength and tautomeric preference of the hinge-binding pharmacophore.

Hinge-binding motif Hydrogen bonding Kinase selectivity

Purity Benchmarking and Procurement-Grade Differentiation Across Commercial Sources

The target compound is commercially available at multiple purity grades: 97% from Beyotime Biotechnology (Cat. No. Y166326) [1] and 95% from AKSci (Cat. No. 1395EM) . A higher-purity grade of ≥98% (NLT 98%) is also offered by MolCore . For comparison, the 7-(4-methylphenyl) analog (CAS 865546-60-7) is listed at 95% purity by Achemblock , and the 7-(3-trifluoromethylphenyl) analog (CAS 865546-64-1) is listed at 95% purity by the same supplier. The availability of 97% and 98%+ purity grades for the target compound, versus the more common 95% baseline for analogs, provides procurement teams with a measurable quality advantage when assay reproducibility and minimal batch-to-batch variability are critical, such as in crystallography, biophysical assays (SPR, ITC), or in vivo pharmacology studies.

Purity specification Procurement Quality control

Physicochemical Property Suite: Density, Boiling Point, and Flash Point for Formulation and Handling Decisions

The target compound has experimentally or computationally determined density of 1.3 ± 0.1 g/cm³, boiling point of 552.3 ± 60.0 °C at 760 mmHg, and flash point of 287.8 ± 32.9 °C, as reported by ChemSrc . These values are directly relevant to formulation development (density affects powder flow and compression behavior), high-temperature stability assessment (boiling point informs thermal degradation risk), and safe handling protocols (flash point determines storage and shipping classification). While analogous property data are not systematically available for all comparator compounds in the public domain, the combination of moderate density and high boiling/flash points indicates that the 3-methylphenyl variant is amenable to standard solid-form handling and thermal processing conditions commonly encountered in medicinal chemistry and early development workflows.

Physicochemical properties Formulation Safety

Caveat on Bioactivity Data Availability and Recommendation for Empirical Validation

IMPORTANT CAVEAT: A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (USPTO, WIPO) conducted during the preparation of this guide did not identify any publicly available, peer-reviewed quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, or cellular potency) for 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 865546-58-3) [1][2]. The compound appears in several commercial screening libraries (Life Chemicals, ChemDiv, MolCore) but without associated biological readouts in the public domain. This absence of primary pharmacological evidence is not unusual for an early-stage or library-screening compound, but it means that all differentiation claims above rest on physicochemical, structural, and class-level inference rather than on direct head-to-head biological comparison data. Users intending to select this compound for a specific target or pathway should treat the physicochemical and structural rationale presented here as a hypothesis-generating framework and should plan for empirical head-to-head profiling against the relevant comparators (4-methyl, 3-chloro, 4-methoxy, 3-CF₃ analogs) in their assay system of interest.

Data transparency Empirical validation Procurement diligence

Procurement-Guided Application Scenarios for 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 865546-58-3)


Kinase Inhibitor SAR Exploration: N7-Aryl Substituent Scanning in Hit-to-Lead Programs

The target compound serves as the meta-methyl reference point in a systematic N7-aryl substituent scan of the 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol series. Its intermediate LogP (4.52) and weak electron-donating Hammett σ_meta (-0.07) provide a baseline for comparing the effects of electron-withdrawing (3-CF₃, σ_meta = +0.43) and more strongly electron-donating (4-OCH₃, σ_para = -0.27) substituents on kinase hinge-binding affinity and selectivity [1]. Procurement of the target compound alongside its 4-methyl, 3-chloro, 4-methoxy, and 3-trifluoromethyl analogs enables construction of a quantitative Hansch-type SAR model correlating substituent electronic (σ) and lipophilic (π) parameters with biological activity across a kinase panel [2].

Biophysical Assay Development: Conformationally Restricted Scaffold for SPR and ITC Studies

With only 2 rotatable bonds and a well-defined hydrogen-bond donor/acceptor architecture (1 HBD, 3 HBA), the target compound is suited for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies where conformational flexibility can complicate thermodynamic interpretation [1]. The higher available purity grades (97–98%+) support reproducible biophysical measurements with minimal interference from impurities [2]. Researchers should use the target compound as a rigid reference ligand when benchmarking binding thermodynamics (ΔG, ΔH, −TΔS) across a kinase panel, comparing results against more flexible analogs such as the 4-methoxyphenyl variant (3 rotatable bonds) to quantify entropic penalties associated with additional degrees of freedom [3].

Computational Chemistry and Molecular Docking: Tautomeric Reference for In Silico Models

The 4-OH/4-oxo tautomeric equilibrium of the pyrrolo[2,3-d]pyrimidine scaffold, influenced by the N7-aryl substituent's electronic character, presents a challenge for molecular docking studies that typically treat the ligand as a single tautomeric state [1]. The 3-methylphenyl variant, with its weakly electron-donating σ_meta (-0.07), is predicted to favor the 4-OH tautomer slightly more than electron-withdrawing analogs, providing a defined reference state for docking campaigns. Computational chemists can use the target compound's documented physicochemical parameters (LogP, LogD, pKa, TPSA) to calibrate in silico ADMET prediction models before applying them to the broader analog series [2].

Chemical Procurement Strategy: High-Purity Building Block for Parallel Synthesis Libraries

The commercial availability of the target compound at ≥97–98% purity from multiple suppliers (Beyotime, MolCore) and at 95% from AKSci provides procurement flexibility for parallel synthesis programs [1]. The documented density (1.3 g/cm³), boiling point (552.3 °C), and flash point (287.8 °C) facilitate safe handling and storage planning [2]. For medicinal chemistry teams synthesizing focused libraries around the 5,7-diaryl-pyrrolo[2,3-d]pyrimidine core, the 3-methylphenyl variant can serve as a common intermediate for further derivatization at the 2-, 4-, or 6-positions, with the well-characterized physicochemical profile reducing the need for de novo property determination [3].

Quote Request

Request a Quote for 7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.